REACTION_CXSMILES
|
[Cl-:1].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11](=[O:15])[NH:12]2)=[CH:8][CH:7]=1.[C:16](Cl)(=[O:18])[CH3:17]>C(Cl)Cl>[Cl:1][CH2:17][C:16]([C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:6]=1[F:5])[NH:12][C:11](=[O:15])[CH2:10]2)=[O:18] |f:0.1.2.3|
|
Name
|
|
Quantity
|
5.18 mmol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2CC(NC2=C1)=O
|
Name
|
|
Quantity
|
6.73 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
31.1 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
poured into an ice bath
|
Type
|
CUSTOM
|
Details
|
the suspension obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C=1C=C2CC(NC2=CC1F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |